molecular formula C7H11ClN2O2 B3426672 methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride CAS No. 53958-94-4

methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride

Cat. No. B3426672
CAS RN: 53958-94-4
M. Wt: 190.63 g/mol
InChI Key: AITCRIQOLWJSQW-UHFFFAOYSA-N
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Description

Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride is a chemical compound with the IUPAC name methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride . It has a molecular weight of 190.63 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O2.ClH/c1-11-7(10)3-2-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the types of bonds between them .


Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or lump or liquid . and should be stored in a sealed, dry environment at 2-8°C . The melting point of a similar compound, methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride, is 189-190°C .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Here are some applications of imidazole and its derivatives:

  • Pharmaceuticals : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

  • Chemical Synthesis : Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 3-(1H-imidazol-5-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-11-7(10)3-2-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITCRIQOLWJSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593728
Record name Methyl 3-(1H-imidazol-5-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride

CAS RN

53958-94-4, 31434-93-2
Record name 1H-Imidazole-5-propanoic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53958-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(1H-imidazol-5-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Stark, K Purand, A Hüls, X Ligneau… - Journal of medicinal …, 1996 - ACS Publications
The synthesis and biological evaluation of new histamine H 3 receptor antagonists with an iodinated aryl partial structure are described as part of an extensive research program to find …
Number of citations: 84 pubs.acs.org
M Minaeian - 2017 - search.proquest.com
Alzheimer’s disease (AD) is the most common form of dementia and effects an estimated 44 million people worldwide. Current medications approved for the treatment of AD (…
Number of citations: 1 search.proquest.com
G Lelais, P Micuch, D Josien‐Lefebvre… - Helvetica chimica …, 2004 - Wiley Online Library
The Ser, Cys, and His side chains play decisive roles in the syntheses, structures, and functions of proteins and enzymes. For our structural and biomedical investigations of β‐peptides …
Number of citations: 43 onlinelibrary.wiley.com
S Kukielski - 2018 - search.proquest.com
Design, Synthesis, and Evaluation of 3, 4, 5-Trisubstituted-1, 2, 4-Triazoles as Selective SST4 Agonists for the Treatment of Alzheimer's Disease Abstract This research investigates the …
Number of citations: 1 search.proquest.com

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